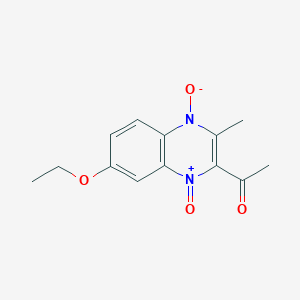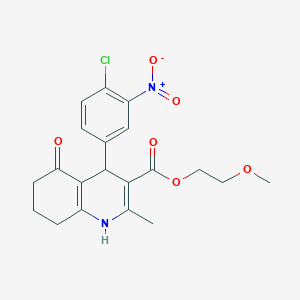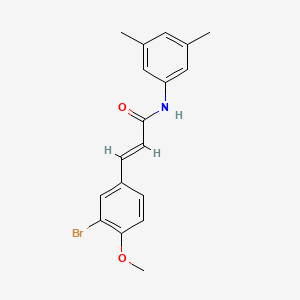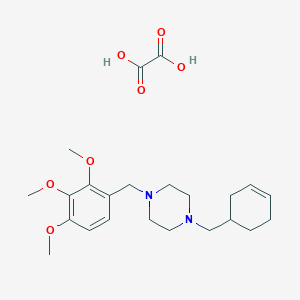![molecular formula C16H18O3 B4955109 1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4955109.png)
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the body, which reduces the heart rate and blood pressure. In addition to its medical uses, Bisoprolol has also been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the body, which lowers the heart rate and blood pressure. By reducing the workload on the heart, this compound can help to improve symptoms of heart failure and angina.
Biochemical and Physiological Effects:
In addition to its effects on the heart and blood vessels, this compound has also been shown to have other biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene has several advantages as a reagent in laboratory experiments. Its chiral nature makes it a useful tool in asymmetric synthesis, and its well-characterized pharmacological properties make it a useful reference compound in drug discovery. However, its use is limited by its high cost and the fact that it is a controlled substance in some countries.
Zukünftige Richtungen
There are several potential future directions for research on 1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene. One area of interest is its use in the treatment of inflammatory diseases, particularly in combination with other anti-inflammatory drugs. Another potential direction is the development of new chiral reagents based on the structure of this compound, which may have improved properties for use in asymmetric synthesis. Finally, there is ongoing research into the pharmacological properties of this compound, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene can be synthesized through a multistep process starting with the reaction of 4-methylphenol with 2-chloroethanol to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with sodium hydride and 1-methoxy-4-chlorobenzene to form this compound. The final step involves the resolution of the racemic mixture using a chiral acid to obtain the pure enantiomer.
Wissenschaftliche Forschungsanwendungen
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene has been studied extensively for its potential applications in various fields of research. One area of interest is its use as a chiral auxiliary in asymmetric synthesis. The chiral nature of this compound makes it a useful reagent in the synthesis of other chiral compounds, particularly in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-13-3-5-15(6-4-13)18-11-12-19-16-9-7-14(17-2)8-10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNDCKKTNISNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)

![N,N-dimethyl-4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanamide](/img/structure/B4955053.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4955061.png)


![2-amino-5-hydroxy-6,11-dioxo-6,11-dihydroanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)

![1-(2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955082.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955092.png)

![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4955114.png)
